molecular formula C11H12O2 B13616268 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol

Cat. No.: B13616268
M. Wt: 176.21 g/mol
InChI Key: DRVPGZIYVCXAIQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a cyclopropanol group attached to a dihydrobenzofuran moiety, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a dihydrobenzofuran derivative. One common method is the reaction of dihydrobenzofuran with a cyclopropanation reagent under controlled conditions. For example, the use of diazomethane or a similar reagent can facilitate the formation of the cyclopropanol ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C11H12O2/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-2,7,12H,3-6H2

InChI Key

DRVPGZIYVCXAIQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3(CC3)O

Origin of Product

United States

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